2,4-Dibromobenzamide

Catalog No.
S3257361
CAS No.
874522-46-0
M.F
C7H5Br2NO
M. Wt
278.931
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromobenzamide

CAS Number

874522-46-0

Product Name

2,4-Dibromobenzamide

IUPAC Name

2,4-dibromobenzamide

Molecular Formula

C7H5Br2NO

Molecular Weight

278.931

InChI

InChI=1S/C7H5Br2NO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)

InChI Key

RYCQHJGPQUMDLI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Br)C(=O)N

Solubility

not available

2,4-Dibromobenzamide is an organic compound with the molecular formula C7H5Br2NOC_7H_5Br_2NO and a molecular weight of 293.94 g/mol. It is characterized by the presence of two bromine atoms attached to the benzene ring at positions 2 and 4, along with an amide functional group. The compound is recognized for its unique reactivity due to the halogen substituents, which enhance its potential applications in various fields, including medicinal chemistry and material science.

  • Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, enhancing the compound's versatility.
  • Oxidation and Reduction: The amino group within the compound can undergo oxidation or reduction, leading to different derivatives that may possess unique properties.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imine derivatives via condensation reactions, expanding its utility in synthetic organic chemistry.

Common Reagents and Conditions

  • N-Bromosuccinimide: Often used for bromination reactions.
  • Chloroform-Carbon Tetrachloride Mixture: Common solvent for bromination processes.
  • Boric Acid: Utilized as a catalyst in condensation reactions.

Research indicates that 2,4-dibromobenzamide exhibits significant biological activity, particularly as a potential inhibitor of Factor Xa, an essential enzyme in the blood coagulation cascade. By inhibiting this enzyme, the compound may prevent thrombin formation, thus playing a role in anticoagulation therapies. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.

The synthesis of 2,4-dibromobenzamide typically involves:

  • Bromination of 2-Aminobenzamide: A common method includes using N-bromosuccinimide in a chloroform-carbon tetrachloride mixture at room temperature for several hours. This reaction selectively introduces bromine atoms at the 2 and 4 positions on the benzene ring.
  • Scaling Up for Industrial Production: In industrial settings, similar bromination techniques are employed but are optimized for larger-scale production. Environmentally friendly catalysts and solvents are preferred to minimize waste and reduce environmental impact during synthesis.

2,4-Dibromobenzamide has various applications across multiple fields:

  • Chemical Research: Used as a building block for synthesizing more complex molecules.
  • Pharmaceutical Development: Investigated for its potential therapeutic applications due to its biological activity.
  • Material Science: Employed in the synthesis of polymers and other materials where halogenated compounds are advantageous.

Studies focusing on the interactions of 2,4-dibromobenzamide with biological systems have highlighted its role as a Factor Xa inhibitor. This mechanism of action involves binding to the active site of the enzyme, effectively blocking its function and thereby influencing coagulation pathways. Such interactions underscore its potential utility in developing anticoagulant drugs.

Several compounds share structural similarities with 2,4-dibromobenzamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Amino-5-bromobenzamideC7H6BrNC_7H_6BrNContains one bromine atom; less reactive than dibrominated counterpart.
2-AminobenzamideC7H8N2OC_7H_8N_2OParent compound without halogenation; serves as a reference point.
4-BromobenzamideC7H6BrNC_7H_6BrNContains only one bromine atom at position 4; less versatile than dibrominated version.

Uniqueness

The uniqueness of 2,4-dibromobenzamide lies in its dual bromination, which significantly enhances its reactivity compared to mono-brominated or non-halogenated counterparts. This feature provides additional sites for further functionalization, making it a versatile compound suitable for various chemical and biological applications.

XLogP3

1.5

Dates

Modify: 2023-08-19

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